4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide
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Overview
Description
The compound "4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide" appears to be a highly deuterated bis-amidine derivative with potential biological activity. The presence of furan and phenyl rings suggests that it may be related to compounds that have been studied for their anti-Pneumocystis carinii activity, as well as analgesic properties .
Synthesis Analysis
The synthesis of related compounds has been reported under mild conditions, which could be applicable to the synthesis of the compound . For instance, carbamate analogues of bis-amidinophenyl furan have been synthesized and evaluated for their biological activity . The synthesis of functionalized tetrahydrobenzo[c]furans has also been described, which may provide insights into the synthetic pathways that could be employed for the compound of interest .
Molecular Structure Analysis
The molecular structure of the compound includes deuterated phenyl and furan rings, which are common motifs in medicinal chemistry. The deuterium atoms could potentially influence the compound's metabolic stability and pharmacokinetic properties. The bis-amidine structure is known to confer biological activity, as seen in related compounds .
Chemical Reactions Analysis
The compound may undergo photochemical reactions similar to those observed with tetracyanobenzene and furan derivatives . Additionally, the reactivity of the furan ring in the presence of various reagents has been explored, which could be relevant for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds have been studied. For example, the solubility, stability, and reactivity of bis-amidinophenyl furan derivatives have been evaluated, which could provide a basis for predicting the properties of the compound . The analgesic activity and gastric irritancy of benzo[b]furan derivatives have also been assessed, which may correlate with the pharmacological profile of the compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Deuterium-Labelled Compounds: The synthesis of deuterium-labelled compounds similar to 4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide involves multiple steps, including Heck coupling reactions and selective bromination, to achieve the desired deuterated analogs. This process is essential for creating compounds with specific isotopic labels for various scientific studies, such as tracking drug distribution or metabolic pathways (Ismail & Boykin, 2004).
Biological Activities
Antiprotozoal Activity
Related compounds exhibit significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense and P. falciparum. This highlights the potential of such compounds in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2003).
Antibacterial and Antiurease Activities
Analogous compounds demonstrate effective antiurease and antioxidant activities, suggesting their potential use in treating bacterial infections and as antioxidants in various medical and scientific applications (Sokmen et al., 2014).
Potential in Cancer Treatment
Derivatives of similar compounds, such as nitrofuranylmethyl derivatives of anticancer drugs, are explored for their potential as pro-drugs. They can be activated in hypoxic environments, which is a common characteristic of solid tumors, thus targeting cancer cells more effectively (Berry et al., 1997).
Leukotriene Antagonistic Activity
Related compounds exhibit potent antagonistic activity against human leukotriene B4 receptors, indicating their possible use in treating inflammatory conditions and diseases related to leukotriene activity (Ando et al., 2004).
Synthesis of New Cyano-Substituted Compounds
The synthesis of new cyano-substituted compounds, which includes processes like multi-step reactions from carboxaldehydes and carboxylic acids, contributes to the development of new chemical entities with potential biological activities (Racané et al., 2003).
Mechanism of Action
Target of Action
Furamidine-d8 primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an essential epigenetic and post-translational regulator in eukaryotic organisms, and its dysregulation is intimately related to multiple types of human diseases, particularly cancer . Furamidine-d8 also inhibits Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Mode of Action
Furamidine-d8 interacts with its targets, leading to significant changes in their activity. It acts as a potent and selective inhibitor for PRMT1 . It’s also a reversible and competitive inhibitor of TDP-1 . The inhibition of TDP-1 by Furamidine-d8 is effective both with single- and double-stranded DNA substrates .
Biochemical Pathways
Furamidine-d8 affects the biochemical pathways associated with its targets. PRMT1 modulates chromatin remodeling by depositing methyl marks on specific arginine residues of nucleosomal histones . Major PRMTs also have a broad spectrum of non-histone substrates that are pertinent to numerous signaling pathways .
Result of Action
The molecular and cellular effects of Furamidine-d8’s action are significant. It inhibits cell proliferation and reduces the arginine asymmetric dimethylation level in leukemia cancer cells . It also induces apoptosis .
properties
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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